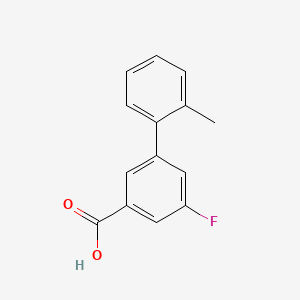

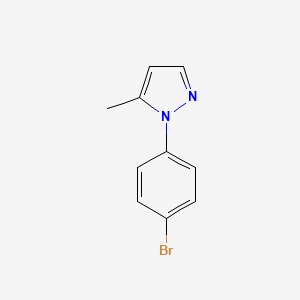

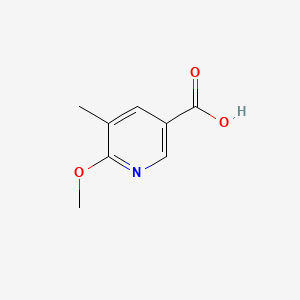

![molecular formula C9H8Br2Cl2N2 B567627 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 1332606-31-1](/img/structure/B567627.png)

3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide” is a chemical compound with the CAS Number: 1332604-23-5 . It has a molecular weight of 374.89 . The compound is stored at temperatures between 28°C .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of the compound has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The compound has been involved in chemodivergent reactions . In one instance, the reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt .Physical And Chemical Properties Analysis

The compound is a yellow solid . It has a storage temperature of 0-5°C .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques : Various methods have been explored for synthesizing imidazo[1,2-a]pyridine derivatives. For example, bromination and nitration techniques have been employed to modify the imidazo[1,2-a]pyridine structure, as seen in the synthesis of benzo[1,2-d:3,4-d′] diimidazole derivatives (Simonov, Koshchienko & Belenko, 1973).

- Crystal Structure Analysis : The study of crystal structures of brominated compounds, similar to 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide, provides insights into their molecular configuration and potential applications (Laus, Wurst, Kahlenberg & Schottenberger, 2012).

Chemical Reactions and Transformations

- Halogenation Reactions : The reactivity of imidazo[1,2-a]pyridines with halogens like bromine and chlorine has been extensively studied, shedding light on their potential for chemical transformations (Yutilov, Lopatinskaya, Smolyar & Gres’ko, 2005).

- Electrophilic Reactions : Investigations into how electrophiles interact with these compounds have furthered understanding of their chemical behavior, important for synthetic applications (Jones, Sliskovic, Foster, Rogers, Smith, Wong & Yarham, 1981).

Advanced Synthesis Applications

- One-Pot Synthesis : The development of one-pot synthesis methods for imidazo[1,2-a]pyridines, as demonstrated by Shaabani, Soleimani & Maleki (2006), is crucial for efficient and scalable production of these compounds (Shaabani, Soleimani & Maleki, 2006).

- Functionalization Techniques : Studies have also focused on the selective functionalization of these compounds, which is key for creating derivatives with specific properties and applications (Baeza, Mendiola, Burgos, Alvarez-Builla & Vaquero, 2010).

Potential Applications in Drug Synthesis and Antibacterial Activity

- Antibacterial Potency : Research on the antibacterial activity of imidazo[1,2-a]pyridine derivatives suggests potential applications in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).

- Drug Synthesis : The exploration of new synthetic pathways and the creation of novel ring systems from imidazo[1,2-a]pyridine derivatives lay the groundwork for the development of new pharmacological compounds (Abdel‐Latif, Mehdhar & Abdel-Ghani, 2019).

Safety and Hazards

properties

IUPAC Name |

3-bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2N2.BrH/c1-5-2-3-14-6(4-5)13-7(8(14)10)9(11)12;/h2-4,9H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAZDFOGSXWJMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724926 |

Source

|

| Record name | 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1332606-31-1 |

Source

|

| Record name | 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

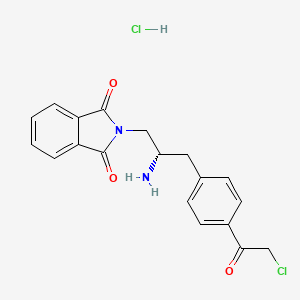

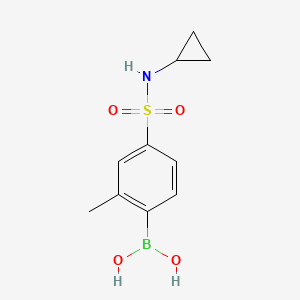

![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)

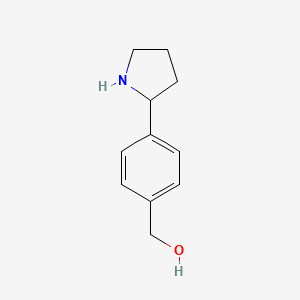

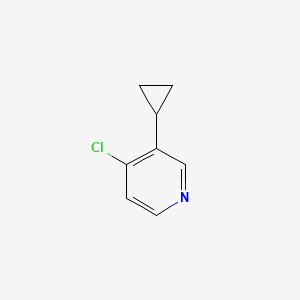

![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)

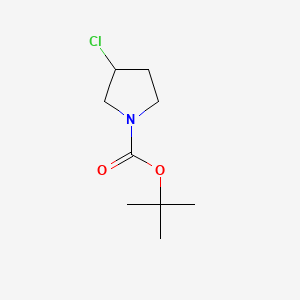

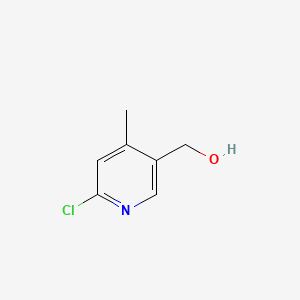

![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)

![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)